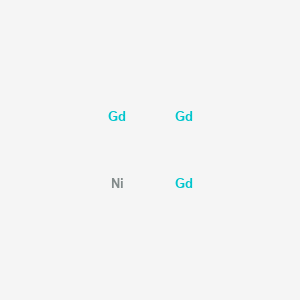
Gadolinium--nickel (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium–nickel (3/1) is a compound consisting of gadolinium and nickel in a 3:1 ratio. Gadolinium is a rare earth element known for its magnetic properties and high neutron absorption cross-section, while nickel is a transition metal with excellent corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique magnetic, structural, and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Gadolinium–nickel (3/1) can be synthesized using various methods, including solid-state reactions, sol-gel methods, and electrodeposition. One common method involves mixing gadolinium oxide (Gd₂O₃) and nickel oxide (NiO) in the desired stoichiometric ratio, followed by high-temperature calcination to form the compound. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C in an inert or reducing atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, gadolinium–nickel (3/1) can be produced using high-temperature reduction processes. This involves reducing gadolinium and nickel oxides with hydrogen gas at elevated temperatures. The resulting product is then purified and processed into the desired form, such as powders or thin films, for various applications .
化学反応の分析
Types of Reactions
Gadolinium–nickel (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Gadolinium–nickel (3/1) can be oxidized to form gadolinium oxide and nickel oxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: The compound can be reduced using hydrogen gas to form metallic gadolinium and nickel.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen for oxidation, and various metal salts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include gadolinium oxide, nickel oxide, and various substituted metal compounds. These products have diverse applications in fields such as catalysis, magnetic materials, and electronic devices .
科学的研究の応用
Gadolinium–nickel (3/1) has numerous scientific research applications due to its unique properties.
作用機序
The mechanism of action of gadolinium–nickel (3/1) involves its interaction with magnetic fields and its ability to absorb neutrons.
Magnetic Properties: The compound exhibits strong magnetic properties due to the presence of gadolinium, which has unpaired electrons that contribute to its magnetic behavior.
Neutron Absorption: Gadolinium’s high neutron absorption cross-section allows it to capture neutrons effectively, making it valuable in neutron capture therapy and as a shielding material in nuclear reactors.
類似化合物との比較
Similar Compounds
Similar compounds to gadolinium–nickel (3/1) include gadolinium–cobalt (3/1), gadolinium–iron (3/1), and gadolinium–zinc (3/1). These compounds also exhibit unique magnetic and chemical properties due to the presence of gadolinium and the respective transition metal .
Uniqueness
Gadolinium–nickel (3/1) stands out due to its combination of high magnetic susceptibility and excellent chemical stability. Compared to gadolinium–cobalt (3/1), it has better corrosion resistance, making it more suitable for applications in harsh environments. Compared to gadolinium–iron (3/1), it has a higher magnetic moment, making it more effective in magnetic applications .
Conclusion
Gadolinium–nickel (3/1) is a compound with unique magnetic, structural, and chemical properties, making it valuable in various scientific and industrial applications. Its synthesis involves high-temperature reactions, and it undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has numerous applications in chemistry, biology, medicine, and industry, and its mechanism of action involves its interaction with magnetic fields and neutron absorption. Compared to similar compounds, gadolinium–nickel (3/1) offers a unique combination of properties that make it suitable for a wide range of applications.
特性
CAS番号 |
12024-92-9 |
|---|---|
分子式 |
Gd3Ni |
分子量 |
530.4 g/mol |
IUPAC名 |
gadolinium;nickel |
InChI |
InChI=1S/3Gd.Ni |
InChIキー |
JGQBRVHIAQOCKD-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Gd].[Gd].[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


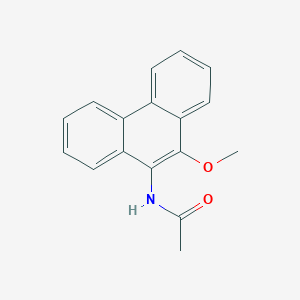
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
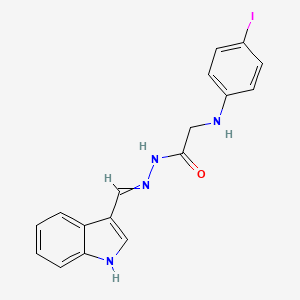

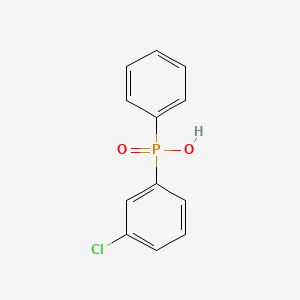
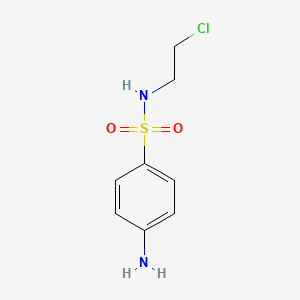
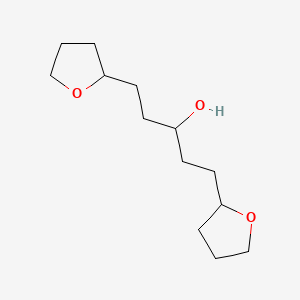
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)

![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
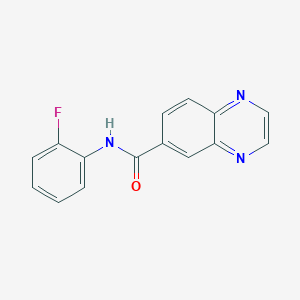
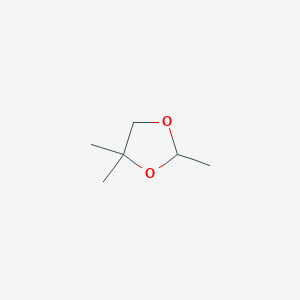
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)

